molecular formula C6H4N4O2 B3373306 [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1000930-72-2

[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3373306
CAS No.: 1000930-72-2
M. Wt: 164.12 g/mol
InChI Key: XKPHOIBYGSRXTJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused triazole and pyrimidine ring system, with a carboxylic acid substituent at the 7-position. Its synthesis typically involves multicomponent reactions, such as the cyclization of aminoazoles (e.g., 2-aminotriazoles) with aldehydes and arylpyruvic acids under varied conditions (conventional heating, microwave irradiation, or sonication). Kinetic products like this compound form via azomethine intermediates, while extended reflux or high temperatures favor thermodynamic pyrrolone derivatives . The carboxylic acid group enhances solubility and provides a handle for further functionalization, making it a versatile scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-1-2-7-6-8-3-9-10(4)6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPHOIBYGSRXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000930-72-2
Record name [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
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Scientific Research Applications

Pharmaceutical Applications

The primary applications of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid lie in its medicinal properties:

  • Antiviral Activity : Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can inhibit HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity. For example, specific compounds derived from this scaffold have shown IC50 values in the micromolar range against RNase H, suggesting potential as antiviral agents .
  • Anticancer Potential : The triazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit various cancer-related targets. Studies have indicated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines .
  • Antibacterial and Antifungal Properties : Compounds within this class have demonstrated antibacterial and antifungal activities, making them candidates for further development as therapeutic agents in treating infections .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods:

  • Microwave-Assisted Synthesis : This eco-friendly method has proven effective for producing the compound with high yields. It allows for rapid reaction times and efficient energy use .
  • Structural Modifications : Various derivatives have been synthesized to enhance biological activity. For instance, modifications at the C-5 and C-7 positions of the triazole ring have been shown to significantly affect the inhibitory potency against RNase H .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
2020 Study on HIV InhibitionEvaluated derivatives for anti-HIV activityIdentified compounds with IC50 values < 10 µM against RNase H .
Anticancer Activity AssessmentTested various derivatives on cancer cell linesSeveral showed significant cytotoxic effects with promising selectivity .
Antifungal Properties InvestigationAssessed efficacy against fungal strainsConfirmed notable antifungal activity compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

The biological and physicochemical properties of triazolopyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid and its analogs:

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 7-COOH C₇H₅N₄O₂ 177.14 High solubility; intermediate for drug design
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-CF₃, 7-COOH C₇H₃F₃N₄O₂ 232.12 Enhanced lipophilicity; potential CNS activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 2-CH₃, 7-COOH C₇H₆N₄O₂ 178.15 Improved metabolic stability
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(4-Cl-C₆H₄), 7-COOH C₁₂H₇ClN₄O₂ 274.66 Antibacterial/antiviral activity
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 6-COOH, 7-CF₂H C₇H₄F₂N₄O₂ 214.13 Fluorinated analog; protease inhibition

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility compared to methyl or aryl-substituted analogs.
  • Thermodynamic Stability : Kinetic products like the parent compound are less stable than thermodynamic pyrrolones, necessitating precise reaction control .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential applications in treating various diseases, including viral infections and cancer.

Structural Characteristics

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is structurally related to purines, which allows it to interact with biological targets such as kinases and RNA polymerases. The carboxylic acid functional group enhances its solubility and potential bioactivity.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, a series of compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results. One notable derivative displayed an IC50 value of 1.1 μM against the PA-PB1 interaction, effectively disrupting viral replication mechanisms in vitro .

Anticancer Potential

The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been explored extensively. In particular, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated low micromolar IC50 values against CDK-2. These compounds interact with the ATP-binding pocket of CDK-2, showcasing their potential as anticancer agents by blocking cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on their structural modifications. Several studies have identified key substituents that enhance potency against specific biological targets:

CompoundTargetIC50 (μM)Notes
Compound 3PA-PB11.1Most potent among small-molecule inhibitors
Compound 11aRNase H17.7Valid hit compound for HIV-1 inhibition
Compound 12gRNase H0.8Most potent in the series with catechol substitution

Influenza Virus

A study focused on the synthesis of hybrid [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlighted their ability to inhibit the interaction between PA and PB1 subunits of the influenza A virus polymerase. The compounds were evaluated through ELISA assays and plaque reduction assays in MDCK cells to confirm their antiviral efficacy .

Cancer Treatment

Another research effort aimed at developing CDK inhibitors from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold revealed several derivatives with promising anticancer activity. These compounds were screened against a panel of kinases and exhibited selective inhibition profiles that could be leveraged for targeted cancer therapies .

Q & A

Q. What are common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?

  • Methodological Answer : The synthesis often involves multi-step reactions, including:
  • One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aldehydes, and β-ketoesters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) under reflux .
  • Regioselective cyclization : Using 3,5-diaminotriazole and carbonyl compounds (e.g., pyruvic acid) under acidic or ultrasonic conditions (e.g., acetic acid, 120 min ultrasonication) .
  • Additive-assisted protocols : For example, TMDP (tetramethylenediphosphine) in water-ethanol mixtures to improve yields for carboxylate esters .
    Optimization of solvent (ethanol vs. glacial acetic acid), temperature (reflux vs. room temperature), and catalyst choice significantly impacts yield and purity .

Q. How are [1,2,4]Triazolo[1,5-a]pyrimidine derivatives characterized?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions (e.g., δ 8.91 ppm for triazole protons in DMSO-d6) .
  • Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 436.2 [M+H]+^+) .
  • Microanalysis : Elemental analysis (C, H, N) to verify purity (>95%) .
  • Melting point determination : Used to assess compound stability and crystallinity (e.g., 195°C for cycloheptyl derivatives) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields, byproducts) in triazolopyrimidine synthesis be addressed?

  • Methodological Answer :
  • Catalyst screening : APTS or TMDP enhances reaction efficiency and selectivity for carboxylate esters .
  • Ultrasonic-assisted methods : Reduces reaction time (e.g., from 24 hours to 120 minutes) and improves yields by 20–40% .
  • Solvent optimization : Polar aprotic solvents (DMF) or ethanol-water mixtures stabilize intermediates and reduce side reactions .
  • Byproduct analysis : Use TLC and HPLC to identify impurities; adjust stoichiometry or temperature to suppress undesired pathways .

Q. What computational approaches predict the bioactivity or physicochemical properties of triazolopyrimidines?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates heats of formation (HOF) to estimate detonation properties in energetic materials (e.g., Group B/C derivatives with trifluoromethyl groups) .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., CB2 cannabinoid receptors) by modeling interactions between substituents (e.g., methylthio groups) and active sites .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antibacterial or antiviral activity .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :
  • Position 5 modifications : Electron-deficient groups (Cl, NO2_2) enhance antimicrobial activity but reduce solubility; methyl groups improve metabolic stability .
  • Carboxylic acid derivatives : Esterification (e.g., ethyl esters) increases cell membrane permeability, while free carboxylic acids improve target specificity in enzyme inhibition .
  • Aryl substitutions : Phenyl or benzothiophene groups at position 7 enhance anticancer activity via π-π stacking with DNA topoisomerases .

Q. How can contradictory biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Control experiments : Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate compound-specific effects .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Synchrotron XRD : Resolve crystallographic data to confirm structural consistency between synthetic batches .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis OptimizationCatalyst (APTS, TMDP), solvent, ultrasonication
Biological ActivitySubstituent effects, docking simulations
Computational ModelingHOF calculations, QSAR, DFT
Contradiction ResolutionAssay standardization, structural validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid

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